![molecular formula C16H19N3O2S B2543421 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886909-46-2](/img/structure/B2543421.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Description
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, also known as OSM-S-106, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications such as cancer treatment, anti-inflammatory agents, and antifungal agents.
Scientific Research Applications
- Application : N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has demonstrated antifungal activity against certain fungal strains. Researchers have investigated its effects on fungal growth inhibition and explored its mechanism of action .
- Application : N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been evaluated for its antitumor potential. Preliminary studies suggest that it exhibits promising effects against tumor cells, although further investigations are needed .
- Application : Researchers have used N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide as a chemical probe to investigate cellular pathways. Its unique structure allows for specific binding to biological targets, aiding in functional studies .
- Application : Researchers explore modifications of this compound to create analogs with improved pharmacological properties. By altering functional groups, they aim to optimize drug-like characteristics .
- Application : N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can serve as a fluorescent or radiolabeled probe. Researchers attach it to biomolecules (e.g., proteins, peptides) for imaging studies or targeted drug delivery .
- Application : Researchers use N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide derivatives to study glycan interactions. These compounds help unravel glycan-mediated processes in health and disease .
Antifungal Activity
Antitumor Activity
Chemical Biology Probes
Structural Diversity in Drug Design
Bioconjugation and Imaging
Glycochemistry and Glycomics
properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFRZLSSOILFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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